molecular formula C39H30 B14729143 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene CAS No. 5470-62-2

4-(1,2,2,2-tetraphenylethyl)-9H-fluorene

Cat. No.: B14729143
CAS No.: 5470-62-2
M. Wt: 498.7 g/mol
InChI Key: OKPMFVSHXLHSSR-UHFFFAOYSA-N
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Description

4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene is a sophisticated organic compound designed for advanced materials research and development. This multifunctional molecule integrates a fluorene backbone, known for its rigid, planar structure and excellent charge-transport properties, with a bulky tetraphenylethyl moiety. The fluorene unit is a well-established building block in the creation of π-conjugated systems for organic electronics . The voluminous tetraphenylethyl group can be engineered to induce aggregation-induced emission (AIE) characteristics, a phenomenon where certain materials become highly emissive in the solid or aggregated state, overcoming the common problem of aggregation-caused quenching . This unique structural combination makes this compound a promising non-precious-metal candidate for application as a functional material in next-generation optoelectronic devices. Its potential applications include serving as an emissive layer in Thermally Activated Delayed Fluorescence (TADF) organic light-emitting diodes (OLEDs) , or as a gain material in organic solid-state lasers . Furthermore, it can act as a key synthetic intermediate for constructing more complex oligomers and polymers with tailored photophysical and electronic properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

5470-62-2

Molecular Formula

C39H30

Molecular Weight

498.7 g/mol

IUPAC Name

4-(1,2,2,2-tetraphenylethyl)-9H-fluorene

InChI

InChI=1S/C39H30/c1-5-16-29(17-6-1)38(36-27-15-19-31-28-30-18-13-14-26-35(30)37(31)36)39(32-20-7-2-8-21-32,33-22-9-3-10-23-33)34-24-11-4-12-25-34/h1-27,38H,28H2

InChI Key

OKPMFVSHXLHSSR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Fluorene derivatives are prized for their rigid planar structure and tunable electronic properties, making them indispensable in organic light-emitting diodes (OLEDs) and photovoltaic devices. The introduction of bulky substituents like the 1,2,2,2-tetraphenylethyl group at the 4-position introduces steric effects that can modulate crystallinity and charge transport characteristics. However, achieving regioselective functionalization at the 4-position remains nontrivial due to the inherent reactivity of the 2- and 7-positions in fluorene.

Synthesis Strategies for 4-(1,2,2,2-Tetraphenylethyl)-9H-Fluorene

Halogenation-Mediated Coupling Approaches

A two-step halogenation/cross-coupling strategy has been explored, leveraging methodologies from dichlorofluorene synthesis.

Step 1: Directed Halogenation of Fluorene

Fluorene is first halogenated at the 4-position using sulfuryl chloride (SO$$2$$Cl$$2$$) in glacial acetic acid with FeCl$$_3$$ as a catalyst. The reaction is conducted at 16–20°C to minimize polychlorination, followed by heating to 95°C to ensure complete conversion. This yields 4-chloro-9H-fluorene with >98.5% purity.

Step 2: Kumada Coupling with Tetraphenylethylmagnesium Bromide

The chlorinated intermediate undergoes Kumada coupling with 1,2,2,2-tetraphenylethylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C. Nickel-based catalysts facilitate the cross-coupling, though yields are modest (45–55%) due to steric constraints.

Table 1: Halogenation-Coupling Method Optimization

Parameter Optimal Condition Yield (%)
Halogenation Temperature 16–20°C 98.5
Coupling Catalyst Ni(dppp)Cl$$_2$$ 52
Reaction Time 48 hours

Friedel-Crafts Alkylation with Tetraphenylethyl Electrophiles

Direct alkylation via Friedel-Crafts reactions offers a single-step route but requires careful electrophile design.

Synthesis of 1,2,2,2-Tetraphenylethyl Chloride

The electrophile is prepared by treating 1,2,2,2-tetraphenylethanol with thionyl chloride (SOCl$$_2$$) in dichloromethane at reflux. The resulting chloride is purified via fractional crystallization.

AlCl$$_3$$-Catalyzed Alkylation

Fluorene reacts with 1,2,2,2-tetraphenylethyl chloride in nitrobenzene at 40°C using AlCl$$_3$$ as a catalyst. The reaction exhibits poor regioselectivity (4- vs. 2-substitution = 3:1), necessitating chromatographic separation. Overall yields are low (28–32%).

Multi-Step Synthesis via Tricarbaldehyde Intermediates

Adapting strategies from 9,9-dialkylfluorene syntheses, a tricarbaldehyde intermediate enables selective functionalization.

Formation of 4-Formyl-9H-fluorene

Fluorene is formylated at the 4-position using dichloromethyl methyl ether (Cl$$2$$CHOMe) and TiCl$$4$$ in 1,2-dichloroethane. The aldehyde group directs subsequent reactions.

Grignard Addition and Reduction

The formyl group reacts with 1,2,2,2-tetraphenylethylmagnesium bromide, followed by NaBH$$_4$$ reduction to install the alkyl chain. This method achieves 62% yield but requires rigorous anhydrous conditions.

Table 2: Comparative Analysis of Synthesis Routes

Method Key Advantage Major Limitation Yield (%)
Halogenation-Coupling High purity Multi-step complexity 52
Friedel-Crafts Single-step Poor regioselectivity 30
Tricarbaldehyde Pathway Excellent regiocontrol Sensitivity to moisture 62

Mechanistic Insights and Steric Considerations

The tetraphenylethyl group’s bulkiness imposes severe steric constraints, favoring transition states with minimal spatial congestion. Molecular modeling suggests that the 4-position’s accessibility is enhanced when fluorene is derivatized with electron-withdrawing groups (e.g., aldehydes), which polarize the aromatic ring and direct electrophilic attack.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can lead to the formation of hydrofluorenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene core or the tetraphenylethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorenes.

Scientific Research Applications

4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene has several scientific research applications, including:

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: It is investigated for use in organic photovoltaic cells and field-effect transistors.

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene involves its interaction with molecular targets and pathways within a given system. In organic electronics, the compound’s electronic properties enable it to function as a semiconductor, facilitating charge transport. In biological applications, its fluorescence properties allow it to be used as a probe for imaging specific cellular components.

Comparison with Similar Compounds

Comparison with Similar Fluorene Derivatives

Table 1: Key Properties of 4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene and Related Compounds

Compound Name Substituents Molecular Weight (g/mol) XLogP Key Applications/Properties Reference ID
This compound Tetraphenylethyl at C4 470.20 10.1 Organic electronics (potential dopant)
9H-Fluorene, 9-isopropyl Isopropyl at C9 208.30 5.2 Model for steric effects in catalysis
9-(4-Bromophenyl)-9-phenylfluorene Bromophenyl at C9 419.32 7.8 Cross-coupling precursor
9H-Fluorene-2-carboxylic acid, 9-methyl Methyl at C9, carboxylic acid at C2 224.08 3.1 Functionalized building block for polymers
9,9-Dimethyl-9H-fluorene Methyl groups at C9 194.28 4.5 Matrix material in OLEDs
2-Chloro-9H-fluorene Chloro at C2 200.67 4.9 Intermediate in agrochemical synthesis

Steric and Electronic Effects

  • Tetraphenylethyl vs. Smaller Alkyl Groups : The tetraphenylethyl group in the target compound imposes greater steric hindrance than methyl or isopropyl substituents (e.g., 9-isopropylfluorene, MW = 208.30 ). This bulk likely reduces crystallinity and π-π stacking interactions, as seen in 9-chloromethyl derivatives where a 4.22 Å centroid distance prevents stacking .
  • Electron-Withdrawing vs. Electron-Donating Groups : Unlike bromophenyl (electron-withdrawing, σₚ⁺ ~ 0.25) or nitro substituents , the tetraphenylethyl group is electron-neutral, preserving the fluorene core’s aromaticity. This contrasts with 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene, where nitro groups enhance oxidative reactivity .

Reactivity and Functionalization

  • Benzylic C-H Oxidation: The tetraphenylethyl group may hinder benzylic oxidation compared to less bulky derivatives. For example, 9,9-dimethylfluorene undergoes efficient sp³ C-H oxidation using nanoporous Au/Ag catalysts , but steric shielding in the tetraphenylethyl analog could slow such reactions.
  • Cross-Coupling Potential: Bromophenyl-substituted fluorenes (e.g., 9-(4-bromophenyl)-9-phenylfluorene ) are common in Suzuki couplings, whereas the tetraphenylethyl group lacks reactive handles, limiting its utility in cross-coupling unless functionalized post-synthesis.

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